molecular formula C8H12O2 B2475221 2-Cyclopentylidenepropanoic acid CAS No. 81303-03-9

2-Cyclopentylidenepropanoic acid

Cat. No.: B2475221
CAS No.: 81303-03-9
M. Wt: 140.182
InChI Key: CWUGOLONOBYVMN-UHFFFAOYSA-N
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Description

2-Cyclopentylidenepropanoic acid is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclopentylidene group attached to a propanoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylidenepropanoic acid typically involves the reaction of cyclopentanone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Reflux conditions

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylidenepropanoic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the cyclopentylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products

Scientific Research Applications

2-Cyclopentylidenepropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentylidenepropanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces.

    Pathways: Modulation of signaling pathways related to inflammation and microbial growth.

The exact mechanism can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A precursor in the synthesis of 2-Cyclopentylidenepropanoic acid.

    Cyclopentanol: A reduced form of cyclopentanone.

    Cyclopentane: A fully saturated analog.

Uniqueness

This compound is unique due to its cyclopentylidene group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-cyclopentylidenepropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUGOLONOBYVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81303-03-9
Record name 2-cyclopentylidenepropanoic acid
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